A Comprehensive Technical Guide to 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
A Comprehensive Technical Guide to 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the heterocyclic compound 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . It covers its chemical identity, synthesis, physicochemical properties, and the broader pharmacological context of the tetrahydrothienopyridine scaffold. This document is intended to serve as a valuable resource for professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is foundational for all scientific discourse. This section details the formal naming conventions and identifiers for the title compound.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . A PubChem entry also specifies the IUPAC name for the (4R)-enantiomer as (4R)-4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine [1].
Synonyms
In scientific literature and commercial catalogs, this compound may be referred to by several synonyms. Recognizing these is crucial for comprehensive literature searches. Known synonyms include:
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4-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-yl)anisole
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(4R)-4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (for the specific enantiomer)[1]
Key Identifiers
For precise database searching and material acquisition, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 213462-19-2 | |
| Molecular Formula | C₁₄H₁₅NOS | [1] |
| Molecular Weight | 245.35 g/mol | |
| InChI Key | YZMKEDMYYJQGRD-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physical and chemical properties of a compound is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 69-71 °C | |
| Storage Temperature | Ambient |
Synthesis and Chemical Reactivity
While 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is commercially available for research purposes, understanding its synthesis is vital for analog design and development. The core tetrahydrothieno[3,2-c]pyridine scaffold is commonly synthesized via the Pictet-Spengler reaction [2][3][4].
Proposed Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure[4][5]. For the title compound, the logical precursors are 2-(thiophen-2-yl)ethanamine and 4-methoxybenzaldehyde. The reaction proceeds through the formation of a Schiff base, which then undergoes intramolecular electrophilic substitution on the electron-rich thiophene ring to form the fused heterocyclic system.
Caption: Proposed Pictet-Spengler reaction pathway for the synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methodologies for the Pictet-Spengler reaction with analogous substrates[6].
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Schiff Base Formation: To a solution of 2-(thiophen-2-yl)ethanamine (1.0 eq) in a suitable aprotic solvent (e.g., toluene or dichloromethane), add 4-methoxybenzaldehyde (1.0 eq). The mixture is stirred at room temperature, often with a dehydrating agent like anhydrous magnesium sulfate, until analysis (e.g., TLC or LC-MS) indicates complete formation of the intermediate Schiff base.
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Cyclization: The reaction mixture is then treated with an acid catalyst. Trifluoroacetic acid (TFA) or a Lewis acid such as boron trifluoride etherate are commonly employed. The reaction is typically heated to facilitate the electrophilic aromatic substitution and subsequent ring closure. Reaction progress should be monitored by an appropriate analytical technique.
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Work-up and Purification: Upon completion, the reaction is quenched, typically with an aqueous basic solution (e.g., sodium bicarbonate). The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Known Chemical Reactivity
The title compound serves as a versatile intermediate. The secondary amine within the pyridine ring is a key functional handle for further elaboration. For instance, it can readily react with isocyanates to form urea derivatives. This reactivity has been exploited in the synthesis of potential drug candidates.
Experimental Protocol: Synthesis of rac-N-(3,5-Dichlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
This protocol is adapted from a documented procedure where the title compound was used as a starting material.
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A solution of 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (8.15 mmol), 1,3-dichloro-5-isocyanatobenzene (8.15 mmol), and triethylamine (3.4 mL) in DMSO (30 mL) is prepared.
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The reaction mixture is stirred overnight at 70 °C.
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After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration.
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The crude solid is dissolved in ethyl acetate, dried over sodium sulfate, and the solvent is removed under reduced pressure.
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The final product is purified by column chromatography on silica gel.
Biological and Pharmacological Context
While specific biological assay data for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is not extensively reported in the public domain, the tetrahydrothienopyridine core is a well-established pharmacophore present in numerous biologically active compounds.
The Tetrahydrothienopyridine Scaffold in Drug Discovery
Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus have been investigated for a wide array of therapeutic applications. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Reported activities for this class of compounds include:
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Antiplatelet Activity: Most notably, this scaffold is the core of the blockbuster antiplatelet drug Clopidogrel.
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Anti-inflammatory Effects [7].
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Antiviral and Antioxidant Properties [7].
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Antitumor and Antidepressant Activity [7].
The diverse biological profile of this scaffold underscores the potential of novel derivatives, such as the title compound, as starting points for new drug discovery programs[9].
Caption: Diverse biological activities associated with the tetrahydrothienopyridine scaffold.
Future Research Directions
The lack of specific biological data for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine presents a clear opportunity for further investigation. Screening this compound against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could reveal novel activities. Given its structural features, particular attention could be paid to neurological and cardiovascular targets. Its use as a synthetic intermediate demonstrates its utility in generating more complex molecules for high-throughput screening and lead optimization campaigns.
Conclusion
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a well-defined chemical entity with a straightforward, albeit not formally published, synthetic route via the Pictet-Spengler reaction. Its primary value in the current scientific landscape appears to be as a versatile building block for the synthesis of more complex molecules, leveraging the pharmacologically significant tetrahydrothienopyridine core. While direct biological activity data for this specific compound remains elusive, the rich therapeutic history of its parent scaffold suggests that it is a compound of interest for further biological evaluation and as a foundational element in future drug discovery efforts.
References
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Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Grunewald, G. L., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 46(23), 4949-4962. Available at: [Link]
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Singh, A., & Sharma, P. K. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available at: [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Pictet–Spengler reaction. (2023, December 1). In Wikipedia. Retrieved January 26, 2026, from [Link]
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Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry, 19, 991-997. Available at: [Link]
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Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (n.d.). Europe PMC. Retrieved January 26, 2026, from [Link]
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Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. (2019). Journal of Medicinal Chemistry, 62(22), 10293-10313. Available at: [Link]
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4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3.2-c]pyridine. (n.d.). Amerigo Scientific. Retrieved January 26, 2026, from [Link]
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- PICTET-SPENGLER REACTION FOR THE PREPARATION OF TETRAHYDROISOCHINOLINES AND RELATED HETEROCYCLIC COMPOUNDS. (n.d.). Google Patents.
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(4R)-4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry, 19, 991-997. Available at: [Link]
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